

Spectroscopic and Methodological Profile of Ethyl 2-hydroxy-2-methylbut-3-enoate

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Compound of Interest

Compound Name: Ethyl 2-hydroxy-2-methylbut-3-enoate

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **ethyl 2-hydroxy-2-methylbut-3-enoate** (CAS 50471-46-0), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

While extensive public database entries for the complete spectroscopic profile of **ethyl 2-hydroxy-2-methylbut-3-enoate** are limited, the following tables summarize the expected and reported data based on its chemical structure and analogous compounds. The data presented is crucial for the identification and quantification of this molecule.

Table 1: Physical and Chemical Properties[1]

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol
Canonical SMILES	CCOC(=O)C(C)(C=C)O
CAS Number	50471-46-0

Predicted Spectroscopic Data

Due to the scarcity of publicly available experimental spectra, the following data is predicted based on the chemical structure of **ethyl 2-hydroxy-2-methylbut-3-enoate**. These predictions serve as a guide for researchers in interpreting experimental results.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~5.8-6.0	dd	-CH=CH ₂
~5.2-5.4	m	-CH=CH ₂
~4.2	q	-OCH ₂ CH ₃
~3.5	s	-OH
~1.4	s	-C(OH)CH ₃
~1.2	t	-OCH ₂ CH ₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~175	C=O
~140	-CH=CH ₂
~115	-CH=CH ₂
~75	-C(OH)CH ₃
~62	-OCH ₂ CH ₃
~25	-C(OH)CH ₃
~14	-OCH ₂ CH ₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3450 (broad)	O-H stretch (hydroxyl)
~3080	=C-H stretch (alkene)
~2980, 2940	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1645	C=C stretch (alkene)
~1200-1100	C-O stretch (ester, alcohol)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
144	$[M]^+$
129	$[M - CH_3]^+$
117	$[M - C_2H_5]^+$
99	$[M - OCH_2CH_3]^+$
73	$[COOCH_2CH_3]^+$

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized yet detailed methods applicable to the characterization of **ethyl 2-hydroxy-2-methylbut-3-enoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **ethyl 2-hydroxy-2-methylbut-3-enoate** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

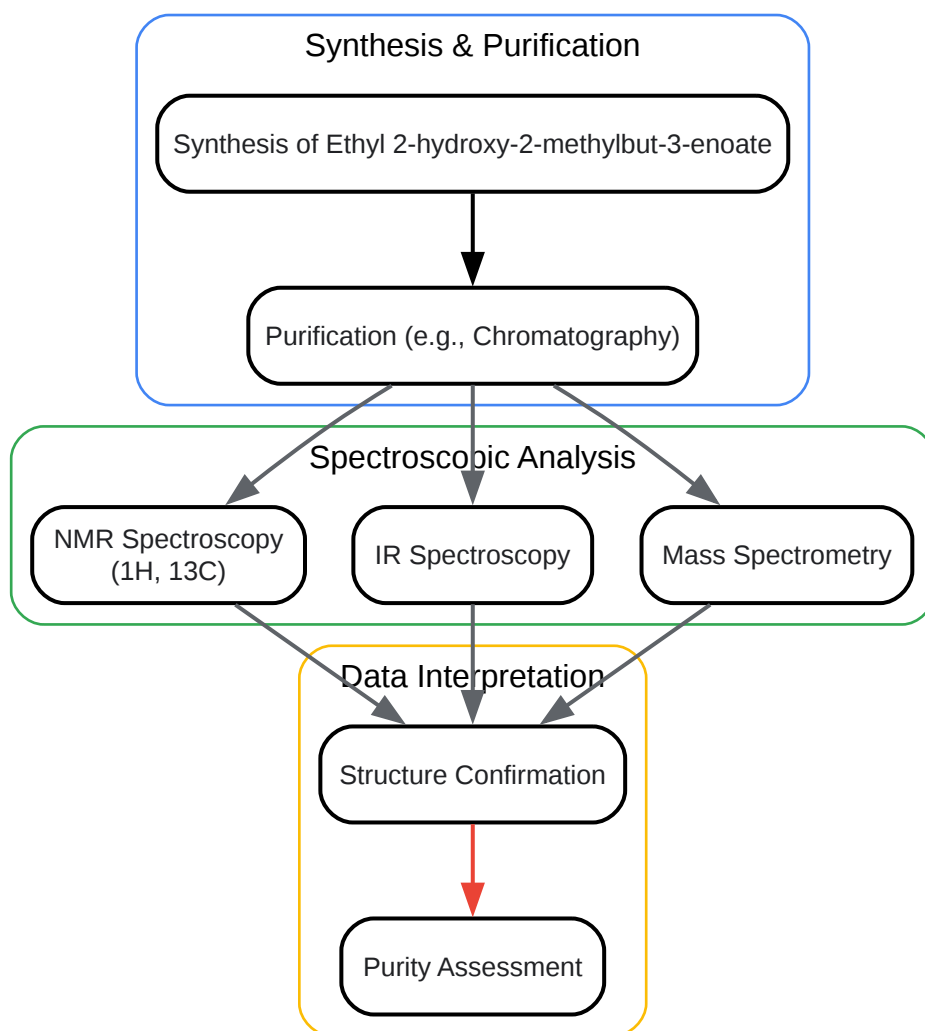
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **ethyl 2-hydroxy-2-methylbut-3-enoate**.



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Spectroscopic Analysis Workflow for Chemical Characterization.

This guide serves as a foundational resource for the spectroscopic characterization of **ethyl 2-hydroxy-2-methylbut-3-enoate**. Researchers are encouraged to consult primary literature for detailed synthetic procedures and further analytical data as it becomes available.

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References

- 1. medchemexpress.com [medchemexpress.com]
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